![molecular formula C39H48ClN3O4S2 B14458843 (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid CAS No. 74195-64-5](/img/structure/B14458843.png)
(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine mixed with benztropine mesylate (200:1) is a compound that combines two pharmacologically active agents. 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine, also known as chlorpromazine, is a phenothiazine derivative with antipsychotic properties. Benztropine mesylate is an anticholinergic agent used to treat Parkinson’s disease and extrapyramidal symptoms. The combination of these two compounds is used to enhance therapeutic effects and manage side effects in various medical treatments.
准备方法
Synthetic Routes and Reaction Conditions:
- Synthesis of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine:
- The synthesis of chlorpromazine involves the reaction of phenothiazine with 3-dimethylaminopropyl chloride in the presence of a base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
- Reaction conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under anhydrous conditions to ensure high yield and purity.
- Synthesis of Benztropine Mesylate:
- Benztropine mesylate is synthesized by reacting tropine with benzilic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting benztropine is then converted to its mesylate salt by reacting with methanesulfonic acid.
- Reaction conditions: The reaction is carried out at room temperature, and the product is purified by recrystallization.
- Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. Advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions:
- Oxidation:
- Chlorpromazine can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Major products: Chlorpromazine sulfoxide and chlorpromazine sulfone.
- Reduction:
- Reduction of chlorpromazine can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride are used.
- Major products: Dihydro-chlorpromazine.
- Substitution:
- Chlorpromazine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
- Major products: Substituted phenothiazine derivatives.
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Amines, thiols.
- Reaction conditions: Vary depending on the type of reaction, typically involving controlled temperatures and inert atmospheres.
科学研究应用
Chemistry:
- Chlorpromazine is used as a model compound in studies of phenothiazine derivatives. Its chemical properties and reactions are extensively studied to develop new antipsychotic agents.
- Chlorpromazine is used in research to study its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. It serves as a tool to understand the mechanisms of antipsychotic drugs.
- The combination of chlorpromazine and benztropine mesylate is used in clinical settings to manage psychotic disorders and Parkinson’s disease. Chlorpromazine’s antipsychotic effects are complemented by benztropine’s ability to reduce extrapyramidal side effects.
- Chlorpromazine and benztropine mesylate are used in the pharmaceutical industry to develop formulations for the treatment of psychiatric and neurological disorders. Their combination is explored to enhance therapeutic efficacy and reduce side effects.
作用机制
Chlorpromazine:
- Chlorpromazine exerts its effects by blocking dopamine D2 receptors in the brain, reducing the activity of dopamine, a neurotransmitter associated with psychotic symptoms. It also has antagonistic effects on serotonin, histamine, and adrenergic receptors, contributing to its broad pharmacological profile.
- Benztropine mesylate acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This reduces the activity of acetylcholine, a neurotransmitter involved in motor control, thereby alleviating symptoms of Parkinson’s disease and extrapyramidal side effects.
相似化合物的比较
Similar Compounds:
- Haloperidol:
- Haloperidol is another antipsychotic agent that acts by blocking dopamine receptors. It is used to treat schizophrenia and acute psychosis.
- Trihexyphenidyl:
- Trihexyphenidyl is an anticholinergic agent similar to benztropine mesylate. It is used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.
- The combination of chlorpromazine and benztropine mesylate is unique in its ability to provide antipsychotic effects while mitigating extrapyramidal side effects. This dual action makes it a valuable therapeutic option for patients requiring both antipsychotic and anticholinergic treatment.
属性
CAS 编号 |
74195-64-5 |
|---|---|
分子式 |
C39H48ClN3O4S2 |
分子量 |
722.4 g/mol |
IUPAC 名称 |
(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.C17H19ClN2S.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;3-4,6-9,12H,5,10-11H2,1-2H3;1H3,(H,2,3,4)/t18-,19+,20?;; |
InChI 键 |
XLAGMXKQAMHWQB-RILKGCGQSA-N |
手性 SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CS(=O)(=O)O |
规范 SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
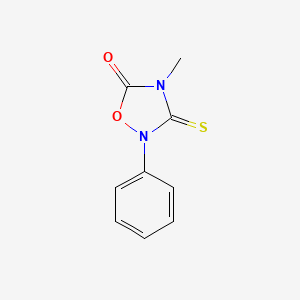
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
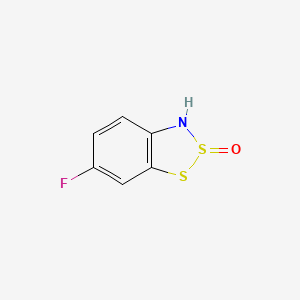
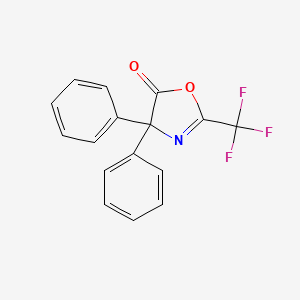
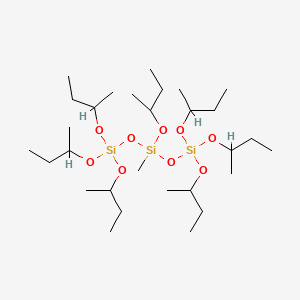
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)

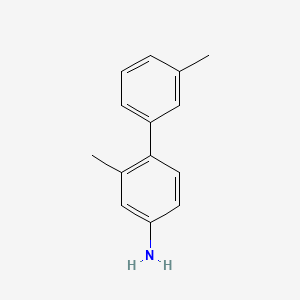
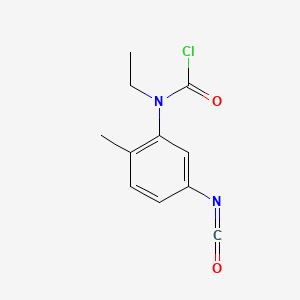
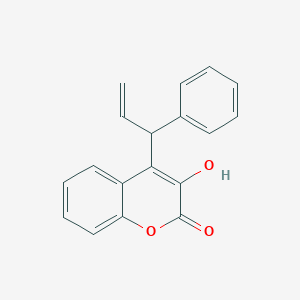


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
